molecular formula C13H8IN3O2 B1411380 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid CAS No. 1464153-44-3

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid

Cat. No.: B1411380
CAS No.: 1464153-44-3
M. Wt: 365.13 g/mol
InChI Key: GLIBAJZLMHLEAN-UHFFFAOYSA-N
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Description

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with an iodine atom at position 3 and a benzoic acid group at position 4. This compound is of interest in medicinal chemistry and materials science due to its modular structure, allowing for targeted modifications .

Properties

IUPAC Name

4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O2/c14-11-5-16-12-6-15-10(7-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIBAJZLMHLEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CN=C3C=N2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and cysteine proteases. The interaction with PI3K is particularly noteworthy as this enzyme is involved in cell growth, proliferation, and survival pathways. The compound acts as an inhibitor of PI3K, thereby modulating the signaling pathways that control these cellular processes. Additionally, the interaction with cysteine proteases suggests a potential role in protein degradation and turnover.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by interfering with the PI3K signaling pathway. It also affects gene expression by modulating the activity of transcription factors downstream of PI3K. Furthermore, this compound influences cellular metabolism by altering the flux of metabolites through key metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition leads to a decrease in the activation of the AKT signaling pathway, which is crucial for cell survival and proliferation. Additionally, the compound can interact with cysteine residues in proteases, leading to enzyme inhibition and subsequent effects on protein turnover.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for the use of this compound in cancer treatment.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound has been found to localize primarily in the cytoplasm and nucleus. In the cytoplasm, it interacts with enzymes and signaling molecules, while in the nucleus, it can influence gene expression by modulating transcription factors. The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its biological activity.

Biological Activity

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H8_{8}I1_{1}N3_{3}O2_{2}
  • Molecular Weight : 305.11 g/mol

Research has indicated that compounds containing imidazo[1,2-a]pyrazine moieties often exhibit inhibitory effects on various kinases, which are crucial for cell signaling pathways involved in cancer and other diseases. The specific mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases such as FLT3 and Btk, which are implicated in hematological malignancies and other cancers .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine compounds exhibit varying degrees of antimicrobial activity. For instance:

CompoundTarget OrganismInhibition Zone (mm)
4E. faecium15
4S. aureus9
6aC. albicans8

These results indicate that the compound shows moderate antibacterial activity against specific strains .

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyrazine derivatives has been explored through various in vitro assays:

  • FLT3 Inhibition : Compounds similar to this compound have shown IC50_{50} values in the low micromolar range against FLT3 kinase, suggesting a promising avenue for treating acute myeloid leukemia (AML) .
  • Cell Proliferation Assays : In studies using FLT3-driven cell lines, derivatives demonstrated GI50_{50} values between 0.1 and 1.0 μM, indicating effective inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyrazine derivatives against clinical isolates. The results indicated that certain derivatives exhibited significant growth inhibition against resistant strains of bacteria.

Case Study 2: Anticancer Potential

In a recent study on AML cell lines harboring FLT3 mutations, compounds derived from imidazo[1,2-a]pyrazines were tested for their ability to inhibit cell growth. The most promising candidates displayed potent activity against both native and mutant FLT3 variants.

Scientific Research Applications

Kinase Inhibition

Recent studies have identified 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid as a potent inhibitor of casein kinase 2 alpha (CSNK2A). This kinase plays a pivotal role in various cellular processes, including cell proliferation and survival. Inhibition of CSNK2A has been linked to reduced tumor growth and improved selectivity over other kinases such as PIM3, making it a promising candidate for cancer therapies .

Table 1: Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)Selectivity
This compoundCSNK2A<30High (30-fold over PIM3)
Other AnaloguesPIM3>100Low

Antiviral Activity

The compound has also demonstrated antiviral properties, particularly against viruses that exploit CSNK2A for replication. By inhibiting this kinase, the compound interferes with the viral lifecycle, providing a potential therapeutic strategy against viral infections .

Case Studies and Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antiviral Activity : A recent study showed that analogues of this compound effectively inhibited viral replication in cell cultures, correlating with their ability to inhibit CSNK2A activity. The results indicated a significant reduction in viral load compared to untreated controls .
  • Cancer Treatment Models : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. These findings suggest its potential utility as an anticancer agent targeting specific signaling pathways associated with tumor growth .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Key Compounds :

  • 4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic Acid (Br analog)
  • 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic Acid (I analog)
Property Br Analog I Analog
Molecular Formula C₁₃H₈BrN₃O₂ C₁₃H₈IN₃O₂
Molecular Weight (g/mol) 318.13 365.13
Substituent Bromine (position 3) Iodine (position 3)
Key Differences Lower atomic weight, weaker leaving group Higher polarizability, stronger van der Waals interactions

The iodine substituent increases molecular weight by ~47 g/mol compared to bromine. However, bromine may offer better metabolic stability due to reduced susceptibility to enzymatic dehalogenation .

Benzoic Acid vs. Benzaldehyde Derivatives

Key Compounds :

  • 4-(8-(4'-Fluorophenyl)imidazo[1,2-a]pyrazin-6-yl)benzaldehyde ()
  • This compound
Property Benzaldehyde Derivative Benzoic Acid Derivative
Functional Group Aldehyde (-CHO) Carboxylic Acid (-COOH)
Solubility Lower (hydrophobic) Higher (polar, ionizable)
Reactivity Prone to oxidation/reduction Forms salts, participates in H-bonding

The benzoic acid group improves aqueous solubility and enables ionic interactions with biological targets, making it advantageous for drug design. In contrast, the benzaldehyde derivative may require further functionalization for optimal bioavailability .

Substituted Phenylamino Derivatives

Key Compound: 4-[(3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzoyl)amino]benzoic Acid ()

Property Dimethoxyphenylamino Derivative Iodo-Benzoic Acid Derivative
Molecular Formula C₂₈H₂₃N₅O₅ C₁₃H₈IN₃O₂
Substituents 3,4-Dimethoxyphenylamino (electron-donating) Iodo (electron-withdrawing)
Molecular Weight 509.51 g/mol 365.13 g/mol

The dimethoxyphenylamino group introduces bulk and electron-donating effects, which may enhance binding to aromatic residues in enzymes or receptors. However, the increased molecular weight could reduce permeability.

Urea and Carbamoyl Derivatives

Key Compounds :

  • 1-(2-Methoxy-5-(trifluoromethyl)phenyl)-3-(3-(8-(pyridin-4-ylmethylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)urea ()
  • 4-{3-[(Dimethylcarbamoyl)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoic Acid ()
Property Urea/Carbamoyl Derivatives Iodo-Benzoic Acid Derivative
Functional Groups Urea/Carbamoyl (H-bond donors) Iodo, Carboxylic Acid
Target Relevance Kinase inhibition (VEGFR2/TEK) Undisclosed (structural studies)
Solubility Moderate (polar groups) High (ionizable -COOH)

Urea and carbamoyl derivatives exhibit strong hydrogen-bonding capacity, critical for kinase inhibition. The iodo-benzoic acid derivative lacks these groups but may compensate with ionic interactions via its carboxylate moiety .

Core Heterocycle Variations

Key Compound :
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid ()

Property Pyridine Core Pyrazine Core (Target Compound)
Heteroatoms 1 Nitrogen in pyridine 2 Nitrogens in pyrazine
Polarity Lower Higher (additional N atom)
Geometry Planar Planar with enhanced π-stacking

Key Findings

  • Halogen Impact : Iodo substitution enhances hydrophobic interactions but may reduce metabolic stability compared to bromine.
  • Functional Groups : Benzoic acid improves solubility and ionic interactions over benzaldehyde or neutral groups.
  • Structural Optimization : Pyrazine cores offer superior polarity for target binding compared to pyridine analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid
Reactant of Route 2
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